

5-(2-Furyl)isoxazole-3-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 5-(2-Furyl)isoxazole-3-carboxylic acid

Cat. No.: B1299334

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An In-depth Technical Guide to **5-(2-Furyl)isoxazole-3-carboxylic Acid**

Introduction

5-(2-Furyl)isoxazole-3-carboxylic acid, with CAS Number 98434-06-1, is a heterocyclic compound featuring a furan ring linked to an isoxazole-3-carboxylic acid core. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The furan and isoxazole moieties are well-established pharmacophores present in numerous biologically active molecules.^[1] The carboxylic acid group provides a key site for chemical modification and interaction with biological targets. This document serves as a comprehensive technical guide, consolidating the known chemical properties, spectroscopic data, experimental protocols, and potential biological relevance of this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of **5-(2-Furyl)isoxazole-3-carboxylic acid** are summarized below. This data is crucial for its handling, characterization, and application in a research setting.

Property	Value	Reference(s)
CAS Number	98434-06-1	[2][3][4]
Molecular Formula	C ₈ H ₅ NO ₄	[2][4]
Molecular Weight	179.13 g/mol	[2][4]
Alternate Names	5-(2-furanyl)-3-isoxazolecarboxylic acid	[2]
Physical Form	Solid	-
Purity	Typically available at ≥95%	[2]
Storage Conditions	Store in freezer (-20°C), sealed in a dry environment.	-

Crystallographic Data

Single-crystal X-ray diffraction has provided detailed structural information for this molecule (in its hydrated form).

Parameter	Value	Reference(s)
Chemical Formula	C ₈ H ₇ NO ₅ (C ₈ H ₅ NO ₄ · H ₂ O)	[5]
Crystal System	Monoclinic	[5]
Space Group	P2(1)/c	[5]
Cell Length a	11.2506(4) Å	[5]
Cell Length b	7.8725(4) Å	[5]
Cell Length c	10.5817(4) Å	[5]
Cell Angle β	115.098(2)°	[5]
Data Collection Temp.	120(2) K	[5]

Spectroscopic Data

While specific experimental spectra for this exact compound are proprietary, its structure allows for the prediction of characteristic signals based on established principles of spectroscopy.[6]

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber
^1H NMR	Carboxylic Acid (-COOH)	~12-13 ppm (broad singlet)
Furan Protons	~6.5-7.8 ppm (multiplets)	
Isoxazole Proton	~6.8-7.2 ppm (singlet)	
^{13}C NMR	Carboxylic Carbon (-COOH)	~165-175 ppm
Isoxazole & Furan Carbons	~100-160 ppm	
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500-3300 cm^{-1} (very broad)
C=O Stretch (Carboxylic Acid)	1700-1730 cm^{-1} (strong, sharp)	
C=N Stretch (Isoxazole)	~1610-1640 cm^{-1}	
N-O Stretch (Isoxazole)	~1110-1170 cm^{-1}	

Experimental Protocols

Plausible Synthesis of 5-(2-Furyl)isoxazole-3-carboxylic acid

A common and effective method for synthesizing isoxazole-3-carboxylic acids is through the hydrolysis of their corresponding ethyl esters. The ethyl ester, in turn, can be synthesized via a cycloaddition reaction. The following two-stage protocol is a plausible and well-documented route.

Stage 1: Synthesis of Ethyl 5-(2-furyl)isoxazole-3-carboxylate This stage involves the reaction of an appropriate precursor with ethyl nitroacetate. The ethyl ester of **5-(2-furyl)isoxazole-3-carboxylic acid** is a known intermediate.[7]

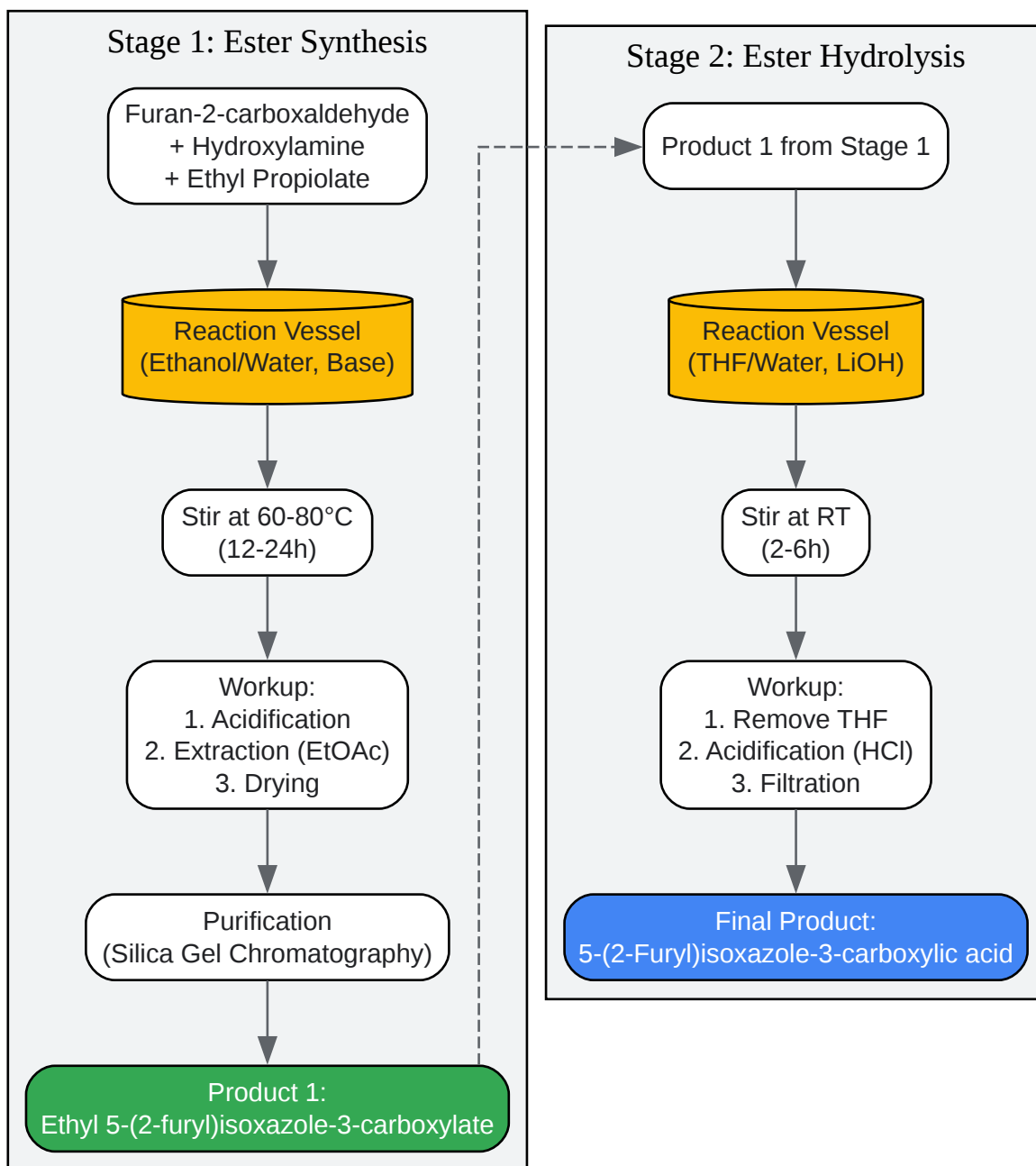
- Reactants: Furan-2-carboxaldehyde, hydroxylamine, and ethyl propiolate (or a similar C3 synthon). A more direct route involves the cycloaddition of an alkyne with a nitro-derived

nitrile oxide.

- Procedure: A mixture of the starting materials is typically stirred in a suitable solvent, such as ethanol or water, often in the presence of a base like sodium hydroxide or an organic base. [8]
- Reaction Conditions: The reaction may be run at temperatures ranging from room temperature to reflux (e.g., 60-80°C) for several hours (e.g., 12-24 h).[8]
- Workup and Purification: After the reaction is complete, the mixture is cooled and acidified. The crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then purified, typically by column chromatography on silica gel.

Stage 2: Hydrolysis to **5-(2-Furyl)isoxazole-3-carboxylic acid** This stage converts the ethyl ester to the final carboxylic acid product.

- Reactant: Ethyl 5-(2-furyl)isoxazole-3-carboxylate from Stage 1.
- Reagents: A solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.
- Procedure: The ester is dissolved in the solvent mixture, and the aqueous base is added. The reaction is stirred at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material (typically 2-6 hours).
- Workup and Purification: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of ~2-3 with a strong acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product, **5-(2-Furyl)isoxazole-3-carboxylic acid**.



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Plausible two-stage synthesis workflow.

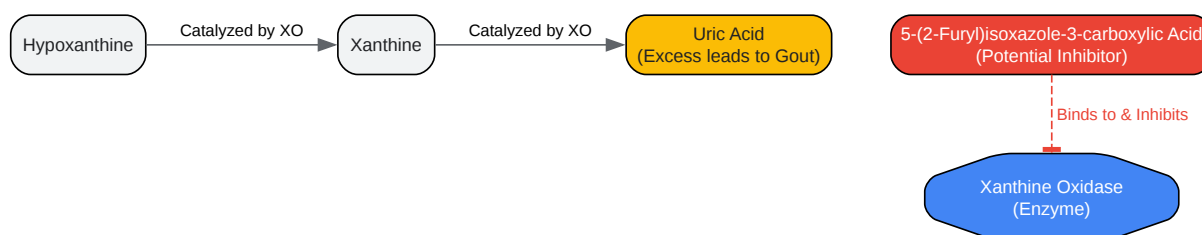
Biological Activity and Potential Applications

The isoxazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, notably for its role in developing enzyme inhibitors.[9][10]

Inhibition of Xanthine Oxidase

Xanthine oxidase (XO) is a critical enzyme in the metabolic pathway of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[11] Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.[12] Therefore, inhibiting xanthine oxidase is a key therapeutic strategy for managing this condition.

Numerous studies have demonstrated that compounds containing the isoxazole-3-carboxylic acid motif are potent inhibitors of xanthine oxidase.[9][10] These compounds act as non-purine inhibitors, offering an alternative to traditional drugs like allopurinol. The isoxazole core can form key interactions within the enzyme's active site, while the carboxylic acid group often forms hydrogen bonds with amino acid residues, anchoring the inhibitor in place. The 5-position substituent (the furyl group in this case) explores a hydrophobic pocket, and modifications at this position can significantly tune the inhibitory potency.[10]



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Inhibition of the Xanthine Oxidase pathway.

Safety Information

While a specific, comprehensive safety profile is not available, general precautions for handling laboratory chemicals should be observed.

Category	Information
Signal Word	Warning
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

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